Chain Flexibility Comparison
The five-unit PEG5 spacer in Thiol-PEG5-alcohol provides an intermediate chain length with 13 rotatable bonds, positioning its conformational flexibility between shorter PEG3/PEG4 linkers and longer PEG6 linkers [1]. This intermediate flexibility is critical for applications requiring a balance between sufficient spatial separation of conjugated moieties and the avoidance of excessive chain entanglement or entropic penalty [2]. In PROTAC linker optimization, spacer length directly influences ternary complex formation efficiency and degradation potency, with optimal linker length varying by target protein and recruited E3 ligase pair .
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 13 rotatable bonds (Thiol-PEG5-alcohol) |
| Comparator Or Baseline | Thiol-PEG3-alcohol: 7 rotatable bonds; Thiol-PEG4-alcohol: 10 rotatable bonds; Thiol-PEG6-alcohol: 16 rotatable bonds (inferred from molecular structure) |
| Quantified Difference | PEG5 spacer provides approximately 46% more rotatable bonds than PEG3 and approximately 19% fewer than PEG6 |
| Conditions | Molecular modeling; in silico conformational analysis |
Why This Matters
Rotatable bond count is a direct structural determinant of linker flexibility, which impacts the conformational entropy and optimal spatial positioning of tethered ligands in bioconjugates, a key variable in PROTAC design and protein engineering.
- [1] InvivoChem. Thiol-PEG5-alcohol Product Page. CAS 248582-03-8. Physical Properties: Rotatable Bond Count = 13. View Source
- [2] An S, Fu L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. View Source
